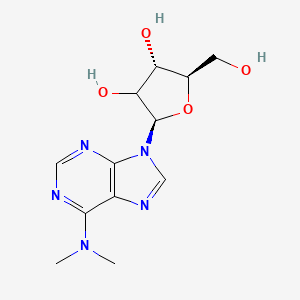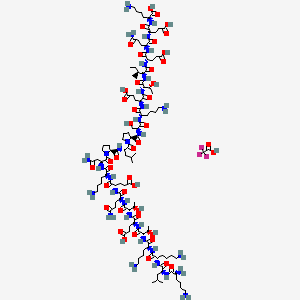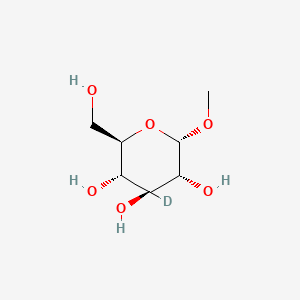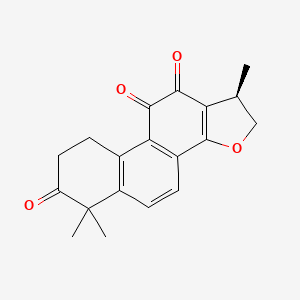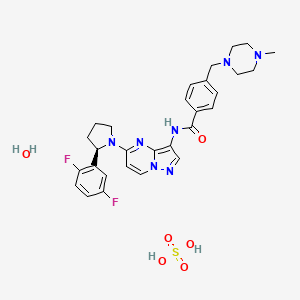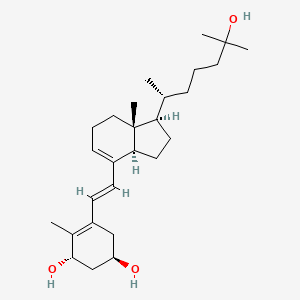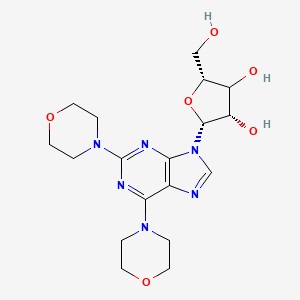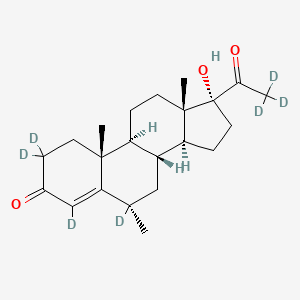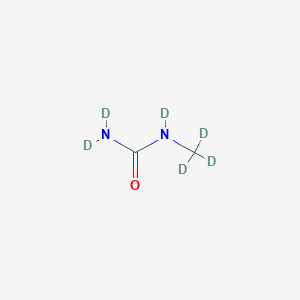
Methylurea-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylurea-D6 is a deuterium-labeled derivative of methylurea, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics due to the unique properties of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylurea-D6 can be synthesized through the nucleophilic addition of deuterated methylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, avoiding the use of organic solvents . The reaction typically proceeds under mild conditions, with the deuterated methylamine reacting with potassium isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methylurea-D6 undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form substituted ureas.
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves amines and isocyanates under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted ureas, carbonyl compounds, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methylurea-D6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme mechanisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the synthesis of deuterated compounds for various applications.
Mécanisme D'action
The mechanism of action of methylurea-D6 involves its interaction with specific molecular targets. The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated methylurea .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylurea: A non-deuterated analog of methylurea-D6.
N,N-Dimethylurea: Another urea derivative with two methyl groups.
Tetramethylurea: A more heavily substituted urea compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect can lead to differences in reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C2H6N2O |
|---|---|
Poids moléculaire |
80.12 g/mol |
Nom IUPAC |
1,1,3-trideuterio-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3 |
Clé InChI |
XGEGHDBEHXKFPX-SQOCRZMJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([2H])C(=O)N([2H])[2H] |
SMILES canonique |
CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


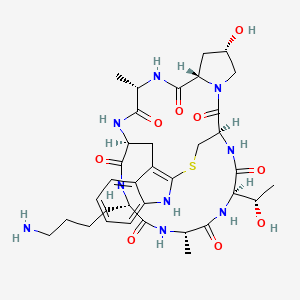
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
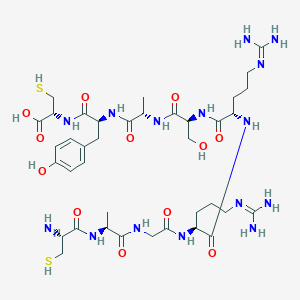
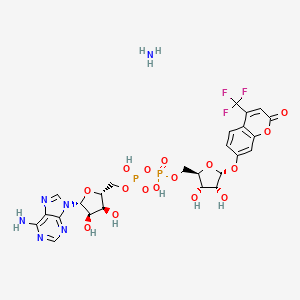
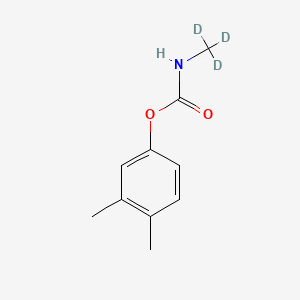
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
